N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide
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Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based derivatives have been studied for their anticholinesterase potential, indicating their clinical importance in treatments related to heart and circulatory failures. Specifically, certain derivatives have shown potential as AChE inhibitors, which could be relevant for conditions such as Alzheimer's disease. Derivatives with a biphenyl side chain have shown strong AChE inhibition, suggesting their utility in pharmaceutical applications (Kwong et al., 2019).
Cytotoxic Activity : Research into novel compounds bearing imidazo[2,1-b]thiazole scaffolds, closely related to the imidazo[1,2-a]pyridine structure, has demonstrated cytotoxicity against human cancer cell lines. This suggests the potential for these derivatives in cancer chemotherapy, highlighting their role in inhibiting cell proliferation and indicating a pathway towards novel cancer treatments (Ding et al., 2012).
Pharmacological Properties : The imidazo[1,2-a]pyridine scaffold is recognized for its broad range of pharmacological properties, including anticancer, antimicrobial, antiviral, and antidiabetic activities. This versatility underscores the potential of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-morpholinobenzamide in various therapeutic areas. The scaffold's inclusion in marketed preparations further supports its significance in medicinal chemistry (Deep et al., 2016).
Synthesis and Chemical Properties : Efforts in synthesizing imidazo[1,2-a]pyridines have focused on developing new methods that use readily available starting substrates and catalysts under mild conditions. This research direction not only enhances the scaffold's biological activity but also its applicability in the synthesis of novel therapeutic agents, emphasizing the scaffold's adaptability and efficiency in drug development (Ravi & Adimurthy, 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antifungal activity against candida spp, suggesting that this compound may also target fungal pathogens .
Mode of Action
It has been suggested that similar compounds inhibit the formation of yeast to mold as well as ergosterol formation . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.
Biochemical Pathways
Based on the potential antifungal activity, it can be inferred that this compound may interfere with the ergosterol biosynthesis pathway in fungi .
Pharmacokinetics
It has been suggested that similar compounds could be moderately toxic to humans . Further in-vitro toxicity studies would be needed to understand the real-time toxic level.
Result of Action
Similar compounds have been shown to exhibit potent activity against candida spp, including several multidrug-resistant strains .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may have antifungal activity against certain fungal pathogens, including Candida spp .
Molecular Mechanism
It is suggested that it may inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c29-24(18-8-10-19(11-9-18)27-13-15-30-16-14-27)26-21-6-2-1-5-20(21)22-17-28-12-4-3-7-23(28)25-22/h1-12,17H,13-16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAAXOLIXDGHPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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